N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound with a unique structure that combines a quinoxaline core with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the 3-methylbutyl Group: The final step involves the alkylation of the amide nitrogen with 3-methylbutyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the quinoxaline ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Alkylated quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinoxaline core might engage in π-π interactions with aromatic residues in proteins, while the carboxamide group could form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure without the carboxamide and 3-methylbutyl groups.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline: Lacks the carboxamide and 3-methylbutyl groups.
N-(3-methylbutyl)quinoxaline-6-carboxamide: Similar but without the dioxo groups.
Uniqueness
N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to the combination of its quinoxaline core, dioxo groups, carboxamide functionality, and the 3-methylbutyl side chain
This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)5-6-15-12(18)9-3-4-10-11(7-9)17-14(20)13(19)16-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)(H,16,19)(H,17,20) |
InChI Key |
JYGFYLNZXRCWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.